(6S)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one
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Overview
Description
(6S)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one is a synthetic organic compound that belongs to the class of morpholinones These compounds are characterized by a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or diols, in the presence of a dehydrating agent.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions or by coupling reactions using nitrophenyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted morpholinones.
Scientific Research Applications
Chemistry
In chemistry, (6S)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, compounds with morpholine rings are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, the compound may be explored for its potential as a drug candidate. The presence of the nitrophenyl group suggests possible interactions with biological targets, making it a candidate for drug development.
Industry
In the industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (6S)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitrophenyl group could play a role in binding to biological targets, while the morpholine ring may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-Methylmorpholine: Lacks the nitrophenyl group, making it less versatile in terms of functionalization.
4-Nitrophenylmorpholine: Similar structure but without the methyl group, which may affect its reactivity and biological activity.
Morpholin-3-one: The parent compound without any substituents, offering a simpler structure for comparison.
Uniqueness
(6S)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one is unique due to the presence of both the methyl and nitrophenyl groups, which provide distinct chemical and biological properties
Properties
CAS No. |
920798-47-6 |
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Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(6S)-4-methyl-6-(4-nitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C11H12N2O4/c1-12-6-10(17-7-11(12)14)8-2-4-9(5-3-8)13(15)16/h2-5,10H,6-7H2,1H3/t10-/m1/s1 |
InChI Key |
YLHAPEAUFXSDNX-SNVBAGLBSA-N |
Isomeric SMILES |
CN1C[C@@H](OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CN1CC(OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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